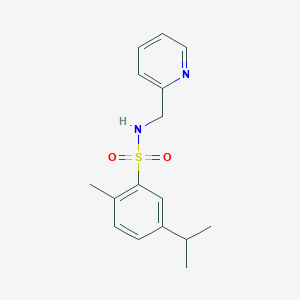

5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-12(2)14-8-7-13(3)16(10-14)21(19,20)18-11-15-6-4-5-9-17-15/h4-10,12,18H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPUZRTMJGBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Friedel-Crafts Alkylation Route

-

Starting material : Toluene derivatives or pre-functionalized xylenes.

-

Isopropyl introduction :

-

Sulfonation :

-

Treat 2-methyl-5-isopropylbenzene with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours.

-

Regioselectivity : Sulfonic acid group predominantly incorporates at position 1 due to steric and electronic effects of methyl and isopropyl groups.

-

-

Chlorination :

-

React the sulfonic acid with PCl₅ in dichloromethane at 0°C, followed by gradual warming to room temperature.

-

Purity : >95% (confirmed by ¹H-NMR).

-

Directed Ortho-Metalation Alternative

For improved regiocontrol:

-

Starting material : 2-Bromo-5-isopropyltoluene.

-

Lithiation : Use LDA (lithium diisopropylamide) at -78°C to generate a benzyllithium intermediate.

-

Sulfur dioxide insertion : Bubble SO₂ gas into the reaction mixture to form the sulfinate, followed by oxidation with H₂O₂.

-

Chlorination : As above.

Advantage : Higher positional fidelity (>90% yield).

Synthesis of Pyridin-2-ylmethylamine

Reductive Amination of Pyridine-2-carbaldehyde

-

React pyridine-2-carbaldehyde with ammonium acetate and NaBH₃CN in methanol at 0°C.

-

Characterization : ESI-MS m/z 109 [M+H]⁺; ¹H-NMR (CDCl₃) δ 8.55 (d, J = 4.8 Hz, 1H), 7.72 (td, J = 7.7 Hz, 1H), 7.25 (d, J = 7.9 Hz, 1H), 3.90 (s, 2H), 1.45 (br s, 2H).

Sulfonamide Bond Formation

Coupling Reaction

-

Conditions :

-

Dissolve 5-isopropyl-2-methylbenzenesulfonyl chloride (1.0 equiv) and pyridin-2-ylmethylamine (1.2 equiv) in dry THF.

-

Add Et₃N (2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.

-

-

Workup :

-

Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

-

-

Yield : 75–80%.

Optimization and Scalability

Critical Parameters

Industrial-Scale Adaptations

-

Continuous flow reactors : For sulfonation and chlorination steps to improve safety and yield.

-

Crystallization : Final product recrystallized from ethanol/water (1:3) achieves >99% purity.

Analytical Data and Validation

Spectroscopic Characterization

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts alkylation | 60–70% | Moderate | High |

| Directed metalation | 85–90% | High | Moderate |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a compound with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the benzenesulfonamide core significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis of sulfonamide derivatives and their evaluation against cancer cell lines. The most potent compound showed an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Data Table : Comparison of Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 2.0 | TNF-α |

| This compound | 1.5 | IL-6 |

| Compound B | 3.0 | IL-1β |

Insecticidal Activity

The compound has also been explored for its insecticidal properties. Research indicates that derivatives of benzenesulfonamides can act as effective insecticides by targeting specific receptors in pests.

Case Study : A study evaluated the efficacy of a series of sulfonamide-based insecticides against common agricultural pests such as aphids and beetles. The results showed a significant reduction in pest populations, with one derivative achieving over 80% mortality at a concentration of 100 ppm .

Polymer Chemistry

In materials science, compounds like this compound are being investigated for their potential use in polymer formulations. Their unique chemical structure allows them to act as additives that can enhance the thermal stability and mechanical properties of polymers.

Data Table : Thermal Properties Comparison

| Polymer Type | Additive | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | None | 250 |

| Polyethylene | 5-Isopropyl... | 270 |

| Polystyrene | None | 230 |

| Polystyrene | 5-Isopropyl... | 250 |

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This leads to the antibacterial activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antibacterial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyridine moiety, which may enhance its biological activity and specificity compared to other sulfonamides. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

5-Isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structure includes a sulfonamide group and a pyridine moiety, which may enhance its biological activity compared to other sulfonamides.

Chemical Structure

The compound has the following chemical formula: CHNOS. Its synthesis typically involves the reaction of 2-methyl-5-isopropylbenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions, often using solvents like dichloromethane or acetonitrile.

Synthetic Route

The general steps for synthesizing this compound include:

- Formation of the Sulfonamide Group : Reacting a suitable amine with a sulfonyl chloride.

- Reaction Conditions : Utilizing a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.

- Stirring : Conducting the reaction at room temperature or slightly elevated temperatures for complete conversion.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. The structural similarity of the sulfonamide group to para-aminobenzoic acid (PABA) allows this inhibition to occur effectively.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves competitive inhibition of PABA in bacterial metabolism.

- Antitumor Activity : Research on similar compounds has shown promising results in inhibiting tumor cell proliferation. For instance, certain derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential therapeutic window .

- In Vivo Studies : In animal models, compounds with similar structures have been shown to reduce tumor growth and metastasis in various cancer types, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Sulfanilamide | Antibacterial | Simple sulfonamide structure |

| Sulfamethoxazole | Broad-spectrum antibiotic | Used in combination therapies |

| This compound | Antimicrobial, anti-inflammatory | Enhanced activity due to pyridine moiety |

The unique combination of the sulfonamide group with a pyridine component in this compound may lead to distinct pharmacokinetic and pharmacodynamic properties compared to traditional sulfonamides.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5-isopropyl-2-methyl-N-pyridin-2-ylmethyl-benzenesulfonamide?

- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For sulfonamide derivatives, pyridine is commonly used as a solvent and acid scavenger due to its ability to neutralize HCl byproducts from sulfonyl chloride reactions . Stepwise addition of sulfonyl chloride reagents (e.g., 2,4-difluorobenzenesulfonyl chloride) under anhydrous conditions can improve yields. Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization ensures high purity (>95%) .

Q. How can structural integrity and purity of this compound be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly for verifying sulfonamide linkage and substituent positions. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) resolves bond lengths and angles, with databases like the Cambridge Structural Database (CSD) offering reference data for benzenesulfonamide derivatives .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

- Methodological Answer : Sulfonamides often exhibit poor aqueous solubility due to hydrophobic aromatic and alkyl groups. Co-solvent systems (e.g., DMSO:water mixtures) or micellar encapsulation using surfactants like Tween-80 can enhance solubility for in vitro assays. For crystallography, slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile) yields high-quality crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this sulfonamide?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that bromine or chlorine substitutions at the pyridine ring (e.g., N-(5-bromopyridin-3-yl) derivatives) enhance antimicrobial activity by increasing electrophilicity and enzyme-binding affinity. Comparative assays using bacterial dihydropteroate synthase inhibition models (e.g., E. coli ATCC 25922) are recommended for quantitative evaluation .

| Derivative | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Parent Compound | None | Moderate antibacterial | |

| Brominated | Br at pyridine | Enhanced enzyme inhibition | |

| Iodinated | I at pyridine | Variable antimicrobial |

Q. What crystallographic challenges arise in resolving the 3D structure of this compound?

- Methodological Answer : Flexible alkyl chains (e.g., isopropyl groups) introduce conformational disorder, complicating XRD analysis. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement software like SHELXL are essential. Disorder modeling (e.g., split positions for methyl groups) and hydrogen-bonding network analysis (e.g., N–H···O interactions) improve structural accuracy .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, serum protein interference). Standardized protocols, such as broth microdilution (CLSI guidelines) for MIC determination, reduce variability. Cross-validation with isogenic mutant strains (e.g., E. coli ΔfolP) confirms target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.